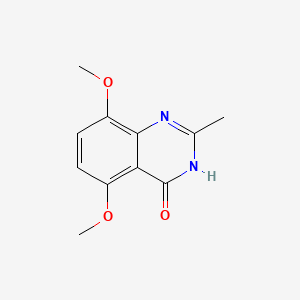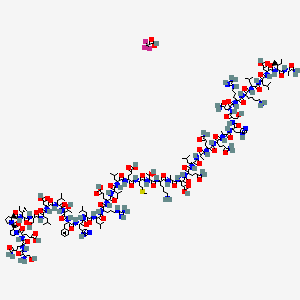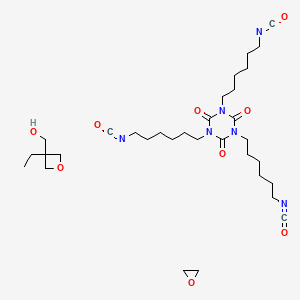
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with methoxy groups at positions 5 and 8, and a methyl group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-2-methyl-3H-quinazolin-4-one typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the reaction of 5,8-dimethoxy-2-methyl-anthranilic acid with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate formyl derivative, which cyclizes to yield the desired quinazolinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at the available positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinones depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting bacterial infections and cancer cells.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 5,8-dimethoxy-2-methyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it can interfere with cell division and induce apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and the modifications made to the quinazoline core.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-3H-quinazolin-4-one: Lacks the methoxy groups at positions 5 and 8.
5,8-dimethoxy-3H-quinazolin-4-one: Lacks the methyl group at position 2.
5,8-dimethoxy-2-ethyl-3H-quinazolin-4-one: Has an ethyl group instead of a methyl group at position 2.
Uniqueness
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one is unique due to the presence of both methoxy groups and a methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent by improving its binding affinity to biological targets and its overall stability.
Eigenschaften
CAS-Nummer |
117498-09-6 |
|---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.228 |
IUPAC-Name |
5,8-dimethoxy-2-methyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C11H12N2O3/c1-6-12-10-8(16-3)5-4-7(15-2)9(10)11(14)13-6/h4-5H,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
YYQQGKJTEOQXHT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)C2=C(C=CC(=C2N1)OC)OC |
Synonyme |
4(1H)-Quinazolinone, 5,8-dimethoxy-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-CHLORO-2-[1-[(4-CHLOROPHENYL)IMINO]ETHYL]-6-NITRO-PHENOL](/img/new.no-structure.jpg)
![1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene](/img/structure/B571210.png)




![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)
